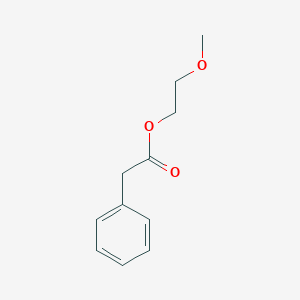

2-Methoxyethyl phenylacetate

Description

Structure

3D Structure

Properties

CAS No. |

6290-27-3 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxyethyl 2-phenylacetate |

InChI |

InChI=1S/C11H14O3/c1-13-7-8-14-11(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

SIOQSSIIVLKXCI-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Methoxyethyl Phenylacetate and Its Analogues

Direct Esterification and Transesterification Pathways

The synthesis of 2-methoxyethyl phenylacetate (B1230308) and its analogues is predominantly achieved through esterification reactions. Direct esterification, specifically the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comjocpr.com Transesterification, another key pathway, involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids, bases, or specific metal complexes. researchgate.netorganic-chemistry.org

Catalytic Approaches in Ester Synthesis

The formation of phenylacetate esters is amenable to a variety of catalytic systems, each offering distinct advantages in terms of reaction conditions, selectivity, and efficiency.

Acid Catalysis: The Fischer esterification is a classic method that utilizes a strong acid catalyst, such as sulfuric acid or tosic acid, to protonate the carbonyl oxygen of phenylacetic acid. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol, such as 2-methoxyethanol (B45455). The reaction is an equilibrium process, and all steps are reversible. masterorganicchemistry.com Solid acid catalysts like Amberlyst-15 have also been employed to simplify product purification. jocpr.com

Enzymatic Catalysis: Biocatalysis has emerged as a green and sustainable approach. Enzymes, such as various lipases, can catalyze the esterification of phenylacetic acid with high selectivity under mild conditions. nih.govchemicalbook.com For instance, Novozym 435 has been used in the synthesis of phenylacetate esters. chemicalbook.com

Metal-Based and Organocatalysis: A range of metal complexes and organocatalysts are effective for transesterification. Tetranuclear zinc clusters and N-Heterocyclic Carbenes (NHCs) have been shown to promote the acylation of alcohols with esters under mild conditions. organic-chemistry.org These catalysts function by enhancing the nucleophilicity of the alcohol. organic-chemistry.org

Interactive Table 1: Catalytic Systems for Phenylacetate Ester Synthesis

| Catalyst Type | Specific Example(s) | Reaction Type | Key Features | Reference(s) |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | Common, inexpensive; requires excess alcohol to drive equilibrium. | masterorganicchemistry.comorgsyn.org |

| Solid Acid | Amberlyst-15 | Fischer Esterification | Heterogeneous catalyst, allows for easier workup. | jocpr.com |

| Enzyme | Novozym 435, Lipase (B570770) | Esterification | Mild conditions, high selectivity, environmentally friendly. | chemicalbook.com |

| Metal Cluster | Tetranuclear Zinc Cluster | Transesterification | Mild conditions, effective for functionalized substrates. | organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Transesterification | Metal-free, enhances alcohol nucleophilicity. | organic-chemistry.org |

Optimization of Reaction Parameters for Yield and Selectivity

Maximizing the yield and selectivity in the synthesis of 2-methoxyethyl phenylacetate requires careful control over several reaction parameters.

Reactant Stoichiometry: In Fischer esterification, which is an equilibrium-limited reaction, using one of the reactants in large excess can shift the equilibrium toward the product side. masterorganicchemistry.com Typically, the alcohol (e.g., 2-methoxyethanol) is used as the solvent to ensure it is present in a large excess. masterorganicchemistry.com

Water Removal: The removal of water, a byproduct of direct esterification, is crucial for driving the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.

Temperature: Reaction temperature affects the rate of reaction. For example, the synthesis of methyl phenylacetate from phenylacetonitrile (B145931) and methanol (B129727) with a sulfuric acid catalyst is performed at 95-100 °C for several hours to achieve high conversion. chemicalbook.com Similarly, preparing ethyl phenylacetate from benzyl (B1604629) cyanide and ethanol (B145695) requires heating for six to seven hours. orgsyn.org

Catalyst Loading: The concentration of the catalyst must be optimized. Sufficient catalyst is needed to achieve a practical reaction rate, but excessive amounts can lead to side reactions or complicate purification.

Interactive Table 2: Reported Conditions and Yields for Phenylacetate Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Benzyl cyanide, Ethanol, Sulfuric Acid | Heated for 6-7 hours | Ethyl phenylacetate | 83-87% | orgsyn.org |

| Phenylacetonitrile, Methanol, Sulfuric Acid | 95-100 °C for 6 hours | Methyl phenylacetate | 80% | chemicalbook.com |

| Phenylacetic acid, Dialkyl carbonate | Novozym 435, 40 °C, 48 h | Methyl phenylacetate | ~100% | chemicalbook.com |

| Benzyl chloride, Methanol, CO (1.7 bar) | K[Fe(CO)₃NO], 55 °C | Methyl phenylacetate | 85% | prepchem.com |

Enolate Chemistry and Alpha-Substitution Reactions of Phenylacetate Esters

The α-carbon of phenylacetate esters is acidic, allowing for deprotonation to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile and a key intermediate in the formation of α-substituted analogues of this compound. fiveable.meorgosolver.com

Generation and Reactivity of Phenylacetate Enolates

Phenylacetate enolates are generated by treating the ester with a suitable base. The choice of base is critical and determines whether the enolate formation is reversible or irreversible. youtube.com

Base Selection: Strong, non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are used to achieve rapid, quantitative, and irreversible deprotonation. quimicaorganica.org This method generates the "kinetic" enolate. Weaker bases, such as sodium ethoxide, establish an equilibrium that contains both the ester and the enolate. youtube.com

Reactivity: The resulting enolate anion is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom. libretexts.org While reactions can occur at either site, reactions with most carbon electrophiles (which are considered soft electrophiles), such as alkyl halides, overwhelmingly occur at the α-carbon to form a new carbon-carbon bond. masterorganicchemistry.combham.ac.uk This process is known as C-alkylation. Reaction at the oxygen (O-alkylation) can occur with hard electrophiles. bham.ac.uk

Influence of Cation-Free Bases on Stereoselectivity in Alkylation Reactions

While truly "cation-free" bases are not typically used, the nature of the cation and its degree of association with the enolate have a profound impact on the stereoselectivity of alkylation reactions. The geometry of the enolate (E vs. Z) can dictate the stereochemical outcome of subsequent reactions. bham.ac.uk

The effective removal of the cation from the immediate vicinity of the enolate oxygen can be achieved using highly coordinating polar aprotic solvents or additives, such as hexamethylphosphoramide (B148902) (HMPA). quimicaorganica.org This solvation creates a more "naked" or dissociated enolate, approaching a cation-free environment.

Effect of Cation and Solvents: With a strongly coordinating cation like Li⁺ in a less coordinating solvent like THF, the enolate and the cation are tightly associated, favoring a closed, cyclic transition state for reactions. quimicaorganica.org

Approaching a "Cation-Free" State: The addition of HMPA solvates the Li⁺ cation, disrupting the tight ion pairing. quimicaorganica.org This disruption favors an open, acyclic transition state, which can alter the E/Z ratio of the enolate formed and thereby influence the stereoselectivity of the alkylation step. For some ketones, the presence of HMPA has been shown to favor the formation of the Z-enolate. quimicaorganica.org

Mechanistic Insights into Alkylation Reactions

The alkylation of a phenylacetate enolate is a cornerstone reaction for introducing substituents at the α-position. The reaction proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. fiveable.me

The mechanism involves the following steps:

Enolate Formation: A strong base removes the acidic α-proton from the phenylacetate ester to form the nucleophilic enolate. masterorganicchemistry.com

Nucleophilic Attack: The α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide. youtube.com

Transition State: The reaction proceeds through a trigonal bipyramidal transition state.

Displacement: The halide is displaced as a leaving group, resulting in the formation of a new carbon-carbon bond and the α-alkylated phenylacetate ester. fiveable.me

This Sₙ2 pathway implies that the reaction occurs with an inversion of configuration at the electrophilic carbon of the alkyl halide. fiveable.me Mechanistic studies on related systems using Hammett data indicate the reaction proceeds via an asynchronous Sₙ2 transition state. nih.gov

Metal-Catalyzed Functionalization Strategies for Phenylacetate Derivatives

The introduction of functional groups to the phenylacetate framework is a key strategy for modifying the properties of this compound and its analogues. Metal-catalyzed reactions have emerged as powerful tools for achieving this with high efficiency and selectivity.

Carbonylation Reactions for Alkyl Arylacetates

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are a direct and effective method for synthesizing alkyl arylacetates. Palladium-catalyzed carbonylation of benzyl halides has been a cornerstone of this approach. acs.org Recent advancements have focused on developing more sustainable and efficient catalytic systems.

A notable development is the palladium-catalyzed carbonylation of benzyl acetates, which circumvents the need for halogenated starting materials. rsc.org This method allows for the synthesis of a wide range of alkyl arylacetates in excellent yields without the use of halogen or base additives. rsc.org The reactions can be performed at ambient carbon monoxide pressure, further enhancing the protocol's sustainability. rsc.org For instance, the methoxycarbonylation of benzyl acetate (B1210297) to produce methyl phenylacetate has been successfully demonstrated. rsc.org The catalyst system of choice is often a combination of a palladium precursor, such as palladium(II) acetate or palladium(II) trifluoroacetate, and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,3-bis(diphenylphosphino)propane (B126693) (DPPP). rsc.org

Cobalt catalysts have also been employed for the carbonylation of benzyl halides. acs.org Hydroxycarbonylation of benzyl chlorides and bromides can be achieved in high yields using Co₂(CO)₈ as the catalyst in a two-phase system with polyethylene (B3416737) glycols acting as phase-transfer catalysts under mild conditions. acs.org This method provides a direct route to phenylacetic acids, which are precursors to the corresponding esters.

The reductive carboxylation of benzyl halides with carbon dioxide (CO₂) using nickel or palladium catalysts presents another important route. acs.org Nickel-catalyzed carboxylation of primary, secondary, and even tertiary benzyl halides with CO₂ at atmospheric pressure has been achieved using zinc as a reductant. acs.org Similarly, palladium catalysts with bulky and electron-donating phosphine ligands have been used for the reductive carboxylation of primary benzyl halides with manganese as the reducing agent. acs.org These methods offer a valuable alternative to traditional hydrocarboxylation of styrenes. acs.org

Arylacetamides, which are structurally related to arylacetates, can also be synthesized via palladium-catalyzed carbonylation of benzyl formates with tertiary amines. rsc.org In this process, the benzyl formate (B1220265) serves as both the CO surrogate and the benzyl alcohol substrate. rsc.org

Table 1: Comparison of Catalytic Systems for Carbonylation Reactions

| Catalyst System | Substrate | Product | Key Features |

| Pd(OAc)₂ / DPPF | Benzyl Acetate | Alkyl Arylacetate | Halogen and base-free, ambient CO pressure. rsc.org |

| Co₂(CO)₈ / PEG | Benzyl Halide | Phenylacetic Acid | Mild conditions, high yields. acs.org |

| Ni-catalyst / Zn | Benzyl Halide | Phenylacetic Acid | Uses CO₂ at atmospheric pressure. acs.org |

| Pd-catalyst / Mn | Benzyl Halide | Phenylacetic Acid | Effective for primary benzyl halides. acs.org |

Directed C-H Functionalization via Ester Directing Groups

Directing groups have become a powerful strategy in metal-catalyzed C-H functionalization, enabling the selective activation of specific C-H bonds. nih.gov The ester group itself can act as a directing group, facilitating the functionalization of the phenyl ring in phenylacetate derivatives.

Palladium-catalyzed oxidative alkenylation of alkyl phenylacetates can be achieved with the ester group directing the reaction to the ortho position of the phenyl ring. nih.gov The use of specific ligands, such as mono-protected amino acids (MPAAs), can promote mono-selectivity, preventing di-alkenylation. nih.gov Another approach utilizes a 2-(1,3-dimethoxy)propyloxy handle on the ester, which is believed to enhance coordination to the metal center and improve selectivity. nih.gov

While the ester group typically directs ortho-functionalization, meta-selective C-H functionalization can be achieved using a nitrile-based directing group tethered to the molecule. nih.govscilit.com This strategy has been successfully applied to a range of arenes, demonstrating the versatility of directing group approaches in controlling regioselectivity. The directing ability of the nitrile group has been shown to be superior to that of an ester. nih.gov

The development of removable directing groups has further expanded the synthetic utility of C-H functionalization. 14.139.227 For example, 8-aminoquinoline (B160924) and 4-amino-2,1,3-benzothiadiazole (ABTD) have been used as directing groups for the synthesis of substituted phenylacetamides. 14.139.227

Palladium-Catalyzed Transformations in Phenylacetate Synthesis

Palladium catalysis is central to many advanced synthetic methods for phenylacetate derivatives, extending beyond carbonylation and C-H functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is a prime example. This reaction can be used to couple aryl boronic acids with appropriate precursors to construct the phenylacetate framework. inventivapharma.comyoutube.com For instance, the synthesis of phenylacetic acid building blocks has been achieved through the Suzuki coupling of a boronic acid with an alkyl halide. inventivapharma.com

Palladium(0)-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters provides an efficient route to benzylphosphonate diesters, which are analogues of phenylacetates. organic-chemistry.org This reaction proceeds under mild conditions with high efficiency using a Pd(OAc)₂ precursor and a supporting ligand like Xantphos. organic-chemistry.org

Furthermore, palladium catalysis is instrumental in cyclization-carbonylation-cyclization coupling reactions. nih.gov An efficient Pd(II)/Pd⁰ catalyst system has been developed for the reaction of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, demonstrating the broad scope of palladium in complex organic transformations. nih.gov

Synthesis of Specific Structural Derivatives and Intermediates Relevant to this compound

The synthesis of specific derivatives of this compound allows for the fine-tuning of its properties. Fluorination and the introduction of diazo groups are two important modifications.

Fluorine-Substituted Phenyl Acetate Derivatives

The introduction of fluorine into the phenyl ring of phenyl acetate derivatives can significantly alter their biological and chemical properties. nih.govresearchgate.net A general synthetic route to fluorine-containing phenyl acetate derivatives involves a multi-step sequence. plos.org For example, ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(trifluoromethoxy)phenyl)acetate was synthesized from 4-hydroxy-3-(trifluoromethoxy)phenylacetic acid and 2-chloro-N,N-diethylacetamide. plos.org

The synthesis often begins with a substituted phenol (B47542) which is then elaborated to the final phenylacetate derivative. researchgate.net For instance, commercially available phenols can be reacted with glyoxylic acid to form 2-hydroxy-phenyl acetic acids, which are key intermediates. researchgate.net The synthesis of various fluorine-substituted derivatives has been reported, including those with trifluoromethoxy and trifluoroethoxy groups on the phenyl ring. plos.org

Table 2: Examples of Synthesized Fluorine-Substituted Phenyl Acetate Derivatives

| Compound | Substituents on Phenyl Ring | Starting Materials |

| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(trifluoromethoxy)phenyl)acetate | 4-(2-(diethylamino)-2-oxoethoxy), 3-(trifluoromethoxy) | 4a and 2-chloro-N,N-diethylacetamide |

| Propyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(trifluoromethoxy)phenyl)acetate | 4-(2-(diethylamino)-2-oxoethoxy), 3-(trifluoromethoxy) | 4b and 2-chloro-N,N-diethylacetamide |

| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(2,2,2-trifluoroethoxy)phenyl)acetate | 4-(2-(diethylamino)-2-oxoethoxy), 3-(2,2,2-trifluoroethoxy) | 4d and 2-chloro-N,N-diethylacetamide |

Diazo Derivatives of Phenylacetate Esters (e.g., 2-methoxyethyl 2-diazo-2-phenylacetate)

Diazo derivatives of phenylacetate esters, such as methyl 2-diazo-2-phenylacetate, are valuable intermediates in organic synthesis. wikipedia.org These compounds are precursors to donor-acceptor carbenes, which are highly reactive species that can undergo a variety of transformations, including cyclopropanation and C-H insertion reactions. wikipedia.org

The synthesis of methyl 2-diazo-2-phenylacetate is typically achieved by treating methyl phenylacetate with a sulfonyl azide, such as p-acetamidobenzenesulfonyl azide, in the presence of a base. wikipedia.org The resulting diazo compound is a yellow oil that is often generated and used in situ. wikipedia.org While the direct synthesis of 2-methoxyethyl 2-diazo-2-phenylacetate is not explicitly detailed in the provided context, it can be inferred to follow a similar procedure starting from this compound. Photocatalytic methods have also been explored for the synthesis of esters from methyl-2-diazo-2-phenylacetate derivatives. researchgate.net

The reactions of these diazo compounds are often catalyzed by transition metal complexes, particularly those of rhodium. wikipedia.org Dirhodium tetraacetate and its chiral analogues are commonly used to catalyze the reactions of donor-acceptor carbenes derived from phenyldiazoacetates. wikipedia.org

Transformations from Precursors (e.g., Ethyl 2-Phenylacetate to Substituted Butanoates)

The transformation of readily available precursors such as ethyl 2-phenylacetate into more complex structures like substituted butanoates is a fundamental strategy in organic synthesis. This conversion typically involves the generation of a nucleophilic carbanion from the starting ester, followed by its reaction with an appropriate electrophile. A common and effective method to achieve this is through the alkylation of the enolate ion of ethyl 2-phenylacetate.

The alpha-protons of ethyl 2-phenylacetate are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a suitable base, such as sodium ethoxide, these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides.

The general reaction scheme for the alkylation of ethyl 2-phenylacetate to form a substituted butanoate derivative is as follows:

Enolate Formation: Ethyl 2-phenylacetate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate.

Alkylation: The enolate ion is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming a new carbon-carbon bond. This results in the formation of ethyl 2-phenylbutanoate.

Work-up: The reaction mixture is then typically worked up to neutralize the base and isolate the desired product.

This process lengthens the carbon chain at the alpha-position, effectively converting the acetate precursor into a butanoate derivative. A key consideration in this synthesis is the potential for polyalkylation. If a second acidic proton is present in the alkylated product, further reaction with the base and alkylating agent can occur. Careful control of stoichiometry and reaction conditions is therefore crucial to favor the mono-alkylation product. This method is analogous to the well-established malonic ester and acetoacetic ester syntheses, which are widely used for the preparation of carboxylic acids and methyl ketones, respectively. libretexts.org

The following table outlines the key steps and reagents involved in the transformation of ethyl 2-phenylacetate to ethyl 2-phenylbutanoate.

| Step | Description | Reagents and Conditions | Product |

| 1 | Enolate Formation | Ethyl 2-phenylacetate, Sodium ethoxide, Ethanol | Sodium ethyl 2-phenylacetate enolate |

| 2 | Alkylation | Ethyl iodide or Ethyl bromide | Ethyl 2-phenylbutanoate |

| 3 | Work-up | Aqueous acid (e.g., HCl) | Ethyl 2-phenylbutanoate |

Synthesis of 2-Hydroxyethyl Phenylacetate Analogues

The synthesis of 2-hydroxyethyl phenylacetate analogues is primarily achieved through the esterification of phenylacetic acid or its derivatives with various hydroxylated compounds. This approach allows for the introduction of diverse structural motifs onto the phenylacetate backbone, leading to a wide range of analogues with potentially unique properties.

One efficient and environmentally friendly method for this transformation involves the use of a solid acid catalyst, such as Amberlyst-15. researchgate.net This heterogeneous catalyst facilitates the esterification reaction between phenylacetic acid and a variety of hydroxylated derivatives, including diols and other functionalized alcohols. The reaction is typically carried out under reflux conditions, and the use of a solid catalyst simplifies the purification process as it can be easily removed by filtration. researchgate.net

A study on the esterification of phenylacetic acid with several hydroxylated compounds using Amberlyst-15 demonstrated the versatility of this method. researchgate.net The reactions were conducted at 110°C for 6 hours, with the alcohol often serving as the solvent. The results, summarized in the table below, indicate good to excellent yields for a range of substrates.

| Entry | Hydroxylated Derivative | Product | Yield (%) |

| 1 | Propan-1-ol | Propyl phenylacetate | 85 |

| 2 | Phenylmethanol | Benzyl phenylacetate | 82 |

| 3 | Prop-2-en-1-ol | Allyl phenylacetate | 78 |

| 4 | Cyclohexanol | Cyclohexyl phenylacetate | 75 |

Data sourced from a study on Amberlyst-15 catalyzed esterification. researchgate.net

This method highlights a straightforward and effective route to a variety of phenylacetate esters. By selecting different hydroxylated starting materials, a diverse library of 2-hydroxyethyl phenylacetate analogues and other related esters can be synthesized. The general principle of acid-catalyzed esterification, also known as Fischer esterification, is a cornerstone of organic synthesis and remains a widely used method for the preparation of esters. youtube.com

Furthermore, the synthesis of more complex analogues can be achieved by employing multi-step synthetic routes. For instance, the preparation of substituted phenylacetic acid compounds can involve the use of protecting groups and condensing agents to facilitate the formation of the desired ester linkage under mild conditions. google.com These advanced strategies enable the synthesis of highly functionalized phenylacetate analogues for various research applications.

Iii. Mechanistic Elucidation of Reactions Involving Phenylacetate Esters

Spectroscopic and Computational Approaches to Reaction Mechanisms

Modern chemical research relies heavily on a synergistic combination of spectroscopic analysis and computational modeling to build a complete picture of a reaction at the molecular level. These techniques allow for the characterization of transient species like enolates and the mapping of entire reaction energy landscapes.

Enolates are critical intermediates in many reactions of esters, formed by the deprotonation of the α-carbon. Their structure and electron distribution directly influence their reactivity. Infrared (IR) spectroscopy is a valuable tool for studying enolates, as the C=O stretching frequency of the ester carbonyl group is sensitive to changes in electronic structure upon enolate formation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is particularly powerful for elucidating the structure of enolate anions. Studies on the sodium enolates of various p-substituted ethyl phenylacetates in dimethyl sulfoxide (B87167) (DMSO) reveal significant changes in chemical shifts upon deprotonation, providing a detailed map of electron density redistribution. oup.com

The formation of the enolate anion leads to characteristic shifts in the ¹³C NMR spectrum. The α-carbon (Cα) experiences a substantial upfield shift, indicating a significant increase in electron density as it takes on carbanionic character. Conversely, the carbonyl carbon (Cβ) and the ipso-carbon of the phenyl ring show downfield shifts, suggesting a decrease in electron density due to delocalization of the negative charge into the carbonyl and aromatic systems. oup.com This delocalization creates a partial double bond character between the α-carbon and the phenyl ring, which can sometimes be observed by the non-equivalence of the meta-carbons in the spectra of enolates with certain substituents like cyano (CN). oup.com

The table below summarizes the observed chemical shifts (δ) for ethyl phenylacetate (B1230308) and its corresponding sodium enolate, highlighting the change (Δδ) upon enolate formation.

| Carbon Atom | Parent Ester δ (ppm) | Sodium Enolate δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| Cα | 41.1 | 85.9 | -44.8 |

| Cβ (C=O) | 171.1 | 163.5 | +7.6 |

| C-ipso | 135.5 | 147.1 | -11.6 |

| C-ortho | 129.1 | 125.0 | +4.1 |

| C-meta | 128.3 | 120.3 | +8.0 |

| C-para | 126.6 | 114.7 | +11.9 |

Data sourced from a study on ethyl phenylacetate enolates in DMSO. oup.com

Density Functional Theory (DFT) has become an indispensable tool for theoretical chemists to model reaction mechanisms, predict transition state structures, and calculate activation energies. For the synthesis of phenylacetate esters via Fischer esterification, DFT calculations can illuminate the entire reaction coordinate. nih.gov

A DFT study on the analogous acid-catalyzed esterification of acetic acid and ethanol (B145695) provides a representative model. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. nih.govchemguide.co.uk

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). chemguide.co.uk

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.uk

Deprotonation: The final step is the deprotonation of the resulting ester to regenerate the acid catalyst and yield the final ester product. chemguide.co.uk

DFT calculations provide the relative energies of all reactants, intermediates, transition states, and products, allowing for the construction of a detailed energy profile for the reaction, which confirms that the nucleophilic addition of the alcohol is the key rate-determining step. nih.gov

Kinetic Studies of Synthetic Processes

Kinetic studies are essential for understanding reaction rates, determining the factors that influence them, and optimizing reaction conditions for industrial synthesis.

The synthesis of phenylacetate esters is typically a reversible reaction. The rate of esterification is influenced by the concentrations of the reactants (phenylacetic acid and the alcohol) and the catalyst. For many lipase-catalyzed syntheses of similar esters, the reaction has been found to follow a second-order kinetic model. nih.gov

Where 'k' is the rate constant and 'm' and 'n' are the reaction orders with respect to the acid and alcohol, respectively. In many acid-catalyzed esterifications, the reaction is first order with respect to the carboxylic acid and the alcohol.

The rate-limiting step in acid-catalyzed esterification is generally the formation of the tetrahedral intermediate following the nucleophilic attack of the alcohol on the protonated carboxylic acid. chemguide.co.ukstanford.edu This is consistent with computational findings from DFT calculations. nih.gov The equilibrium nature of the reaction means that the net rate is the difference between the forward esterification reaction and the reverse hydrolysis reaction. To drive the reaction toward the product side, an excess of one reactant (usually the alcohol) is often used, or a product (usually water) is removed as it forms.

Catalysts are paramount in ester synthesis, as the uncatalyzed reaction is extremely slow. The choice of catalyst profoundly affects the reaction rate and conditions.

Acid Catalysts: Traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid accelerate the reaction by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. Heterogeneous solid acid catalysts, such as certain clays (B1170129) and resins, are also effective and offer the advantage of easier separation from the reaction mixture. jetir.orgacs.org

Enzyme Catalysts (Lipases): Biocatalysts, particularly immobilized lipases like Candida antarctica lipase (B570770) B (CAL-B), have gained prominence for ester synthesis due to their high selectivity and mild reaction conditions (typically 30-70°C). nih.govmdpi.com Kinetic studies show that the reaction rate increases with higher enzyme loading. nih.govresearchgate.net However, there is often an optimal catalyst concentration, beyond which the rate may not significantly increase. researchgate.net Lipase-catalyzed reactions can also be inhibited by high concentrations of the substrate, particularly the acid. mdpi.comscirp.org

The choice of solvent or the use of a solvent-free system also impacts kinetics. While inert solvents can be used, solvent-free systems are often preferred from a green chemistry perspective. jetir.orgscirp.org In such cases, using an excess of the alcohol reactant can serve as the reaction medium and help to shift the equilibrium towards the products. mdpi.com

The table below provides a qualitative summary of how different factors influence the kinetics of phenylacetate ester synthesis.

| Factor | Influence on Reaction Rate | Typical Observation/Reason |

|---|---|---|

| Temperature | Increases | Rate constant increases with temperature, but high temperatures can degrade catalysts (especially enzymes) or favor side reactions. scirp.org |

| Catalyst Concentration | Increases (up to a point) | Provides more active sites for the reaction. Rate may plateau at high concentrations due to saturation or aggregation. nih.govresearchgate.net |

| Reactant Ratio | Increases with excess of one reactant | Shifts the chemical equilibrium toward the product side (Le Chatelier's principle). mdpi.com |

| Water Removal | Increases net forward rate | Prevents the reverse reaction (hydrolysis), driving the equilibrium towards the ester product. |

Iv. Enzymatic and Biocatalytic Transformations of Phenylacetate Esters

Lipase-Catalyzed Synthesis and Modification

Lipases are widely utilized enzymes in the synthesis of esters due to their broad substrate tolerance, high stability in organic solvents, and lack of need for cofactors. nih.govresearchgate.net They can effectively catalyze both the formation and hydrolysis of ester bonds, making them versatile tools for producing compounds like 2-methoxyethyl phenylacetate (B1230308).

Enzymatic transesterification, or the exchange of an acyl group from one ester to an alcohol, is an efficient method for synthesizing phenylacetate esters. bohrium.com Lipases, particularly Candida antarctica lipase (B570770) B (CaLB), have demonstrated high efficacy in these reactions. bohrium.com Research has shown that conducting these reactions in a solvent-free environment can lead to higher conversion rates and shorter reaction times, especially when a vacuum is applied to shift the reaction equilibrium towards the product side. bohrium.com

For instance, the transesterification of methyl phenylacetate with various alcohols using CaLB has been successfully carried out. bohrium.com This method represents an environmentally friendly alternative to traditional chemical synthesis, which often involves toxic reagents and longer reaction times. bohrium.com The mechanism of lipase-catalyzed transesterification involves a three-step process where the enzyme's active site serine is activated, forms an acyl-enzyme intermediate with the substrate, and is then deacylated by a nucleophile (in this case, an alcohol) to release the final product. nih.gov The use of enol esters as acyl donors can make the transesterification reaction irreversible, leading to very high yields. researchgate.net

Table 1: Lipase-Catalyzed Transesterification of Phenylacetate Esters

| Enzyme | Acyl Donor | Alcohol | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CaLB) | Methyl Phenylacetate | Benzyl (B1604629) Alcohol | Solvent-free | High conversion | bohrium.com |

| Novozym® 435 | Vinyl Acetate (B1210297) | 2-Phenethyl Alcohol | 57.8 °C, 79 min | 85.4% yield | nih.gov |

| Novozym 435 | Triacetin | cis-3-Hexen-1-ol | Molar ratio 1:1 | >90% conversion | researcher.life |

| Novozym 435 | Triacetin | 2-Phenylethyl Acetate | Molar ratio 1.75:1 | up to 95% conversion | researcher.life |

This table is interactive and can be sorted by clicking on the column headers.

Direct enzymatic esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. nih.gov Lipases are excellent catalysts for this process, enabling the synthesis of phenylacetate esters from phenylacetic acid and a corresponding alcohol, such as 2-methoxyethanol (B45455). The efficiency of lipase-catalyzed esterification is influenced by several factors, including the nature of the solvent, temperature, and the molar ratio of the substrates. conicet.gov.ar

In a study on the synthesis of substituted phenylacetamides, the first step involved the lipase-catalyzed esterification of substituted phenylacetic acids with ethanol (B145695). conicet.gov.ar Candida antarctica lipase B (CaLB) was found to be highly effective, achieving 100% conversion to ethyl phenylacetate in hexane (B92381) at 35°C within 4 hours. conicet.gov.ar The removal of water, a byproduct of the reaction, can significantly enhance the conversion rate. For example, the use of Aquasorb to remove water resulted in an 89% conversion for the synthesis of methyl phenylacetate using Novozym 435. researcher.life

The choice of lipase and its immobilization method are critical factors that influence the conversion and selectivity of phenylacetate ester synthesis. nih.gov Different lipases exhibit varying levels of activity and selectivity depending on the substrates. For example, in the synthesis of 2-phenylethyl acetate, Novozym® 435 (immobilized CaLB) was found to be superior to other screened lipases. nih.gov

Immobilization of enzymes on a solid support can significantly enhance their stability, reusability, and selectivity. nih.gov For instance, immobilizing an acyltransferase from Mycobacterium smegmatis in a tetramethoxysilane (B109134) gel increased its selectivity for the transesterification reaction over hydrolysis by 6.33-fold. nih.gov This is because the hydrophobic gel matrix can repel water molecules while concentrating the alcohol substrate near the enzyme's active site. nih.gov The carrier material and immobilization technique can also affect the enzyme's specificity. nih.gov

Table 2: Effect of Enzyme and Immobilization on Ester Synthesis

| Enzyme | Support/Method | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Mycobacterium smegmatis Acyltransferase (MsAcT) | Tetramethoxysilane gel entrapment | 2-phenylethyl alcohol, ethyl acetate | 6.33-fold increase in transesterification selectivity over hydrolysis. | nih.gov |

| Candida antarctica Lipase B (Novozym® 435) | Immobilized | 2-phenethyl alcohol, vinyl acetate | Optimal temperature for synthesis was 57.8 °C, yielding 85.4% conversion. | nih.gov |

| Lipase QL from Alcaligenes sp. | Immobilized | Cyclopentene diol | Achieved high conversion and selectivity in a large-scale process. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Acyltransferase-Mediated Reactions

Alcohol acyltransferases (AATs) are another class of enzymes crucial for the biosynthesis of volatile esters, including phenylacetates, in various organisms, particularly in fruits. nih.govnih.gov These enzymes catalyze the condensation of an alcohol with an acyl-CoA. nih.gov

The substrate specificity of acyltransferases is a key determinant of the types of esters produced. psu.edu AATs often exhibit promiscuity, meaning they can accept a range of alcohol and acyl-CoA substrates, which can lead to a diverse array of ester products. nih.gov However, this promiscuity can also be a challenge when aiming for the synthesis of a specific designer ester. nih.gov

Research into the substrate specificity of AATs has shown that specific amino acid residues within the enzyme's active site play a crucial role in determining which substrates are accepted. frontiersin.orgresearchgate.net For example, studies on AATs from apples and peppers have identified key genes and enzymes responsible for the production of specific volatile esters. nih.govnih.govresearchgate.net By understanding the molecular basis of this specificity, it is possible to engineer AATs to enhance the production of desired esters. nih.govfrontiersin.org A high-throughput microbial screening platform has been developed to rapidly profile the substrate specificity of AAT variants, facilitating the identification of enzymes suitable for specific biosynthetic applications. nih.gov

Optimizing reaction conditions is essential for maximizing the yield and efficiency of biocatalytic processes for ester synthesis. Key parameters that are often optimized include temperature, reaction time, substrate concentration, and the nature of the reaction medium. nih.govnih.gov

Response surface methodology (RSM) is a common statistical technique used to evaluate the effects of multiple parameters and identify the optimal conditions. nih.govresearchgate.net For the synthesis of 2-phenylethyl acetate, RSM was used to determine that a temperature of 57.8 °C, a reaction time of 79 minutes, and a specific enzyme amount resulted in a maximal yield of 85.4%. nih.gov In another study, the optimization of whole-cell biocatalysis for the production of a cephalosporin (B10832234) precursor involved adjusting factors such as pH, substrate concentrations, and cell density (OD600). nih.gov The polarity of the solvent, often quantified by the logarithm of the partition coefficient (log P), is another critical factor, with higher enzyme activities generally observed in nonpolar solvents. researchgate.net

Kinetic and Mechanistic Aspects of Biocatalysis

The efficiency and selectivity of biocatalytic reactions involving phenylacetate esters are deeply rooted in their kinetics and reaction mechanisms. Enzymes, particularly lipases and esterases, provide a green and highly selective alternative to traditional chemical methods for the synthesis and hydrolysis of these esters.

The enzymatic catalysis of reactions involving two substrates and resulting in two products, such as the hydrolysis or transesterification of phenylacetate esters, often proceeds through a Ping-Pong Bi-Bi mechanism. numberanalytics.com This mechanism is characteristic of many hydrolases, including lipases, which are commonly employed for these transformations. mdpi.comresearchgate.net

The Ping-Pong Bi-Bi mechanism involves a series of sequential steps:

First Substrate Binding : The enzyme (E) binds with the first substrate (S1), which in the case of hydrolysis is the phenylacetate ester, to form an enzyme-substrate complex (E-S1).

First Product Release and Covalent Intermediate Formation : The enzyme facilitates a reaction, often a nucleophilic attack by a key residue in the active site (like serine in many lipases), on the ester. nih.govwikipedia.org This leads to the release of the first product (P1), the alcohol moiety (e.g., 2-methoxyethanol from 2-methoxyethyl phenylacetate), and the formation of a stable, covalent acyl-enzyme intermediate (E-Acyl). mdpi.com

Second Substrate Binding : The second substrate (S2), which is water in a hydrolysis reaction, then binds to the modified enzyme.

Second Product Release and Enzyme Regeneration : The acyl-enzyme intermediate is subsequently attacked by the second substrate (water), leading to the formation of the second product (P2), phenylacetic acid. This step also regenerates the free enzyme (E), ready to start another catalytic cycle. numberanalytics.com

This mechanism can be represented as follows: E + S1 ⇌ E-S1 → E-Acyl + P1 E-Acyl + S2 → E-Acyl-S2 ⇌ E + P2

Kinetic studies of lipase-catalyzed esterifications in anhydrous organic solvents like n-hexane have provided evidence for this mechanism, which can sometimes be complicated by substrate inhibition. mdpi.com For instance, in some systems, both the fatty acid and the alcohol can act as dead-end inhibitors, binding to the enzyme in a way that prevents the reaction from proceeding. mdpi.com The general rate equation for a Ping-Pong Bi-Bi mechanism with double dead-end substrate inhibition has been described. mdpi.com

The rate and stability of enzymatic conversions of phenylacetate esters are sensitive to a variety of physical and chemical parameters. Optimizing these factors is essential for achieving high yields and operational efficiency in biocatalytic processes.

Enzyme Source : Different enzymes exhibit varying levels of activity and selectivity. Lipases from microbial sources such as Candida antarctica (specifically Lipase B, or CALB) and Candida rugosa are widely used and have been shown to be effective in catalyzing reactions of phenylacetate esters. mdpi.comnih.govnih.gov Other enzymes, like pig liver esterase (PLE), are also employed for the asymmetric hydrolysis of esters. wikipedia.org

Temperature : Enzyme activity is highly dependent on temperature. For example, studies on the lipase-catalyzed hydrolysis of phenylacetic acid esters have been conducted at 50°C to ensure a reasonable reaction rate while minimizing uncatalyzed hydrolysis. nih.gov

pH : The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, thereby influencing its catalytic activity. Hydrolysis reactions are often performed in buffered solutions to maintain a stable pH, typically between 7 and 8 for many esterases. wikipedia.org A study with Candida rugosa lipase used a pH of 6.0. nih.gov

Substrate Structure : The chemical structure of the phenylacetate ester significantly impacts the reaction rate. An increase in the steric bulk of substituents on the phenylacetic acid portion can decrease the reaction rate. nih.gov Furthermore, the nature of the alcohol group (the "leaving group" in hydrolysis) also plays a role; p-nitrophenyl esters have been observed to react faster than their corresponding 2-chloroethyl esters in reactions catalyzed by Candida rugosa lipase. nih.gov

Reaction Medium and Water Activity : Biocatalytic reactions can be performed in various media, including aqueous solutions, organic solvents, or even gas-phase systems. wikipedia.orgnih.gov In non-aqueous media used for synthesis, the amount of water is critical. Water is necessary to maintain the enzyme's active conformation, but an excess can promote the reverse hydrolysis reaction. In some cases, water can act as a competitive inhibitor. nih.gov The choice of solvent can also alter enzyme activity and stability. researchgate.net

Inhibitors : The presence of inhibitors can reduce the rate of enzymatic conversion. In some lipase-catalyzed reactions, the alcohol substrate can act as a competitive inhibitor. nih.gov

The table below summarizes key factors influencing enzymatic conversion.

Table 1: Factors Affecting Enzymatic Conversion of Phenylacetate Esters

| Factor | Observation/Effect | Example/Source |

|---|---|---|

| Enzyme Source | Different lipases (Candida rugosa, CALB) show varied activity and selectivity. | mdpi.comnih.gov |

| Temperature | Reaction rates are temperature-dependent; 50°C used for C. rugosa lipase. | nih.gov |

| pH | Optimal pH is crucial for enzyme activity; typically neutral to slightly acidic (pH 6.0-8.0). | wikipedia.orgnih.gov |

| Substrate Structure | Increased steric bulk of the acid moiety decreases reaction rates. | nih.gov |

| p-Nitrophenyl esters hydrolyze faster than 2-chloroethyl esters. | nih.gov | |

| Reaction Medium | Kinetics differ in organic solvents (Ping-Pong) vs. solvent-free systems (Ordered Bi-Bi). | mdpi.com |

| Water Activity | Water can act as a competitive inhibitor in alcoholysis reactions. | nih.gov |

Biocatalytic Hydrolysis Studies of Phenylacetate Esters

Several studies have investigated the biocatalytic hydrolysis of phenylacetate esters, providing valuable insights into reaction kinetics and enzyme selectivity. These studies often utilize chiral chromatography to monitor the progress of the reaction, allowing for the simultaneous determination of the degree of hydrolysis and the enantiomeric excess of the products. nih.gov

In one study using Candida rugosa lipase, researchers examined a series of racemic esters derived from α-substituted phenylacetic acids. nih.gov They found that the initial reaction rates were highly dependent on the structure of the ester. For instance, increasing the size of the substituent at the α-position of the phenylacetic acid significantly slowed down the hydrolysis reaction. nih.gov The study also demonstrated that the enantioselectivity of the lipase was influenced by the ester's alcohol component, with 2-chloroethyl esters yielding higher enantioselectivity than p-nitrophenyl esters. nih.gov

Another study on pancreatic lipase-catalyzed hydrolysis showed that the kinetics could be influenced by the physical state of the substrate. nih.gov When fatty acid esters were presented in an emulsion, the reaction followed apparent first-order kinetics for shorter acyl chains. nih.gov However, when the esters were present as a solid aqueous suspension, the reaction exhibited zero-order kinetics, with the rate being proportional to the lipase concentration but independent of the total amount of suspended ester. nih.gov The rate of lipolysis of these solid prodrugs was also dependent on the length of the acyl side chain. nih.gov

Biocatalytic hydrolysis has also been applied to more complex molecules, such as biphenyl (B1667301) esters, using lipases to achieve chemoselective cleavage of one ester group in a symmetric diester molecule to produce valuable unsymmetric building blocks. mdpi.com The success of such selective transformations often requires screening a variety of lipases and carefully optimizing reaction conditions. mdpi.com

The table below presents findings from selected biocatalytic hydrolysis studies.

Table 2: Research Findings on Biocatalytic Hydrolysis of Phenylacetate and Related Esters

| Enzyme | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Candida rugosa Lipase | Racemic α-alkyl and α-halo phenylacetic acid esters (e.g., p-nitrophenyl, 2-chloroethyl esters) | Reaction rate decreases with increased steric bulk of the α-substituent. Higher enantioselectivity observed for 2-chloroethyl esters compared to p-nitrophenyl esters. | nih.gov |

| Pancreatic Lipase | Fatty acid esters of 3-hydroxymethyl phenytoin | Kinetics depend on the physical state: first-order in emulsions, zero-order in aqueous suspensions. Hydrolysis rate is dependent on the acyl chain length. | nih.gov |

V. Advanced Analytical Methodologies for Characterization and Quantification of Phenylacetate Esters

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating individual components from a mixture, assessing the purity of a substance, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used chromatographic techniques for the analysis of phenylacetate (B1230308) esters.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the analysis of phenylacetate esters and related compounds. researchgate.netnih.gov The development of an effective HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Method Development: The primary goal in developing an HPLC method is to achieve a good resolution between the analyte of interest and any impurities or other components in the sample matrix. Key parameters that are optimized include:

Column: C18 columns are frequently used for the separation of moderately polar compounds like phenylacetate esters. manipal.edusigmaaldrich.com These columns contain a nonpolar stationary phase, which retains the analyte based on its hydrophobicity.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like potassium dihydrogen orthophosphate or an acid like orthophosphoric acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmanipal.edusigmaaldrich.com The ratio of these solvents is adjusted to control the retention time of the analytes. A gradient elution, where the mobile phase composition is changed over time, can be employed to separate complex mixtures. nih.gov

Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min, which provides a balance between analysis time and separation efficiency. manipal.edusigmaaldrich.com

Detection: UV detection is commonly used, with the wavelength set to a value where the analyte exhibits strong absorbance. For phenylacetates, detection is often performed at wavelengths around 215 nm or 260 nm. manipal.edusigmaaldrich.com

Validation: Once a method is developed, it must be validated to ensure its reliability, accuracy, and precision, in line with guidelines from bodies like the International Conference on Harmonization (ICH). pharmtech.com Validation involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. For instance, a method for sodium phenylacetate was found to be linear over a concentration range of 5-25 µg/mL. manipal.edu

Accuracy: Often determined by recovery studies, accuracy measures the closeness of the test results to the true value. Recovery values for sodium phenylacetate have been reported at 100.16%. manipal.edugerstelus.com

Precision: This assesses the degree of scatter between a series of measurements. It includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). pharmtech.com Relative standard deviation (RSD) values of ≤2% are generally considered acceptable. pharmtech.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. pharmtech.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | 20 mM Phosphoric Acid : Acetonitrile (75:25) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 215 nm | sigmaaldrich.com |

| Column Temperature | 35 °C | sigmaaldrich.com |

| Injection Volume | 5 µL | sigmaaldrich.com |

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds like 2-Methoxyethyl phenylacetate. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.govnih.gov

In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The retention time, or the time it takes for a compound to pass through the column, is a characteristic feature used for identification. After separation, the components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular "fingerprint."

For phenylacetate esters, the mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight, as well as characteristic fragment ions. For example, the GC-MS analysis of phenyl acetate (B1210297) (molecular weight 136.15 g/mol ) shows a prominent peak at m/z 94, corresponding to the phenoxy cation, and another at m/z 43, from the acetyl cation. nih.govhmdb.ca By comparing the obtained mass spectrum with libraries of known spectra (like those from NIST or Wiley), a confident identification of the compound can be made. nist.govspectrabase.com

| m/z | Relative Intensity | Likely Fragment | Reference |

|---|---|---|---|

| 136 | ~11% | [C₈H₈O₂]⁺ (Molecular Ion) | nih.gov |

| 94 | 100% (Base Peak) | [C₆H₅OH]⁺ (Phenol radical cation) | nih.gov |

| 66 | ~11% | [C₅H₆]⁺ | nih.gov |

| 43 | ~28% | [CH₃CO]⁺ (Acetyl cation) | nih.gov |

Effective sample preparation is crucial for successful chromatographic analysis, especially when dealing with trace amounts of analytes in complex matrices. For volatile compounds like phenylacetate esters, thermal desorption (TD) is a highly efficient sample introduction technique for GC-MS. gerstelus.comresearchgate.net

Thermal desorption is a process where analytes are first collected and concentrated onto a sorbent material packed in a small tube. gerstelus.compnnl.gov Air or gas containing the analyte is passed through the tube, and the target compounds are adsorbed onto the sorbent. Common sorbents include Tenax™, graphitized carbon, and various proprietary materials. eag.comresearchgate.net

The TD process involves two main stages:

Primary Desorption: The sorbent tube is heated in a flow of inert gas, causing the trapped volatile compounds to be released. These compounds are then swept into a cooled, secondary trap, known as a focusing trap, for reconcentration into a narrow band. gerstelus.com

Secondary Desorption: The focusing trap is heated rapidly, which injects the concentrated analytes directly into the GC column. gerstelus.com This rapid injection ensures sharp chromatographic peaks and enhances sensitivity, allowing for the detection of compounds at very low levels. researchgate.net

This technique is advantageous as it is fully automated, minimizes solvent use, and can concentrate analytes by factors of up to 10⁶. researchgate.net It is widely used for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) in various samples, including air, plastics, and consumer products. gerstelus.compnnl.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is used to probe the molecular structure of compounds by observing their interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules like this compound.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule. The spectrum displays signals (resonances) corresponding to chemically non-equivalent protons. The key information obtained from a ¹H NMR spectrum includes:

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the proton. For this compound, one would expect signals for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the phenylacetyl group, the two sets of methylene protons in the 2-methoxyethyl group, and the methyl protons of the methoxy (B1213986) group.

Integration: The area under a signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate signals would be expected for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methylene carbons, and the methoxy carbon. The chemical shift values are highly indicative of the carbon's functional group and environment. For example, the carbonyl carbon of an ester typically appears in the range of 160-180 ppm. nih.gov

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | 7.1 - 7.4 | 121 - 151 | nih.govbmrb.io |

| Phenylacetyl Methylene (-CH₂-Ph) | ~3.6 | ~41 | rsc.org |

| Ester Carbonyl (C=O) | - | ~170 | nih.govchemicalbook.com |

| Ester Methylene (-O-CH₂-) | ~4.2 | ~65-70 | chemicalbook.com |

| Methoxy Methyl (-OCH₃) | ~3.3 | ~59 | chemicalbook.com |

Note: Values are approximate and based on similar structures. The exact shifts for this compound would require experimental determination.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

For an ester like this compound, the IR spectrum is dominated by characteristic absorptions that confirm its identity. The most significant peaks are:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ester. For saturated esters, this peak typically appears in the region of 1735-1750 cm⁻¹. libretexts.orglibretexts.org This is one of the most recognizable absorptions in an IR spectrum.

C-O Stretch: Esters show two C-O stretching absorptions. A strong band appears in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretch between the carbonyl carbon and the ester oxygen. libretexts.orglibretexts.org

C-H Stretch: Absorptions due to C-H stretching are also present. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (sp³) C-H stretches appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

By analyzing the presence and position of these key absorption bands, one can quickly confirm the presence of the ester functionality and the aromatic ring within the molecule. chegg.com

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 | Strong | libretexts.orglibretexts.org |

| Ester C-O | Stretch | 1000 - 1300 | Strong | libretexts.orglibretexts.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | libretexts.org |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | libretexts.org |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak | libretexts.org |

Validation of Analytical Methods

Method validation is a critical requirement for the quality control of fragrance and flavor compounds. nih.gov It provides documented evidence that an analytical procedure is suitable for its intended use. For phenylacetate esters, this typically involves chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector for enhanced selectivity and sensitivity. researchgate.net The validation of these methods is performed in accordance with international guidelines to ensure data integrity.

Precision, accuracy, and sensitivity are fundamental parameters evaluated during the validation of quantitative methods for phenylacetate esters.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision studies are conducted at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For the analysis of fragrance allergens and related esters, a common acceptance criterion for precision is an RSD of less than 15-20%. frontiersin.orgd-nb.info For instance, a validated HPLC method for the simultaneous determination of various preservatives, including esters, demonstrated RSD values of less than 1% for both repeatability and intermediate precision, indicating high precision. nih.gov

Accuracy denotes the closeness of the mean of a set of measurement results to the actual (true) value. It is often determined through recovery studies by analyzing a sample of known concentration (e.g., a spiked matrix) and comparing the measured value to the theoretical value. The result is expressed as a percentage recovery. Acceptable recovery ranges for the analysis of trace organic compounds like fragrance esters are typically between 70% and 120%. frontiersin.org In a study on regulated fragrance allergens, recoveries in spiked samples ranged from 82% to 119%, confirming the method's accuracy. researchgate.net

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is typically determined by the slope of the calibration curve. A steeper slope indicates higher sensitivity. The linearity of the calibration curve, assessed by the coefficient of determination (R²), is also a critical aspect of sensitivity studies. For most analytical methods, an R² value greater than 0.99 is considered evidence of a good linear relationship between the analyte concentration and the instrumental response. frontiersin.org

Table 1: Illustrative Precision and Accuracy Data for a Hypothetical Validated GC-MS Method for this compound

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Result |

| Repeatability (Intra-day Precision) | Low (1 µg/mL) | RSD ≤ 15% | 4.5% |

| Medium (10 µg/mL) | RSD ≤ 15% | 2.8% | |

| High (50 µg/mL) | RSD ≤ 15% | 1.9% | |

| Intermediate Precision (Inter-day Precision) | Low (1 µg/mL) | RSD ≤ 20% | 6.2% |

| Medium (10 µg/mL) | RSD ≤ 20% | 4.1% | |

| High (50 µg/mL) | RSD ≤ 20% | 3.5% | |

| Accuracy (Spike Recovery) | Low (1 µg/mL) | 70-120% | 98% |

| Medium (10 µg/mL) | 70-120% | 102% | |

| High (50 µg/mL) | 70-120% | 101% |

The determination of the limit of detection (LOD) and the limit of quantification (LOQ) is essential for defining the lower performance limits of an analytical method. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. teledynetekmar.com It is the concentration at which the signal-to-noise ratio is typically 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is crucial for quantitative analysis, especially when regulatory limits are in place. nih.gov It is often defined as the concentration corresponding to a signal-to-noise ratio of 10:1. Alternatively, it can be the concentration at which the relative standard deviation of the measurement is approximately 10%. nih.gov

For fragrance allergens analyzed by GC-MS, the method detection limit (MDL) and method limit of quantitation (MQL) have been reported in the range of 0.1–1.2 µg/g and 0.33–4.0 µg/g, respectively. researchgate.net These values are matrix-dependent and are determined by analyzing a series of low-concentration spikes in the sample matrix of interest. d-nb.info

Table 2: Illustrative Detection and Quantification Limits for Phenylacetate Esters using Different Analytical Techniques

| Compound Family | Analytical Technique | Matrix | Hypothetical LOD | Hypothetical LOQ |

| Phenylacetate Esters | GC-MS | Lotion | 0.5 µg/g | 1.7 µg/g |

| Phenylacetate Esters | GC-MS | Shampoo | 0.8 µg/g | 2.5 µg/g |

| Phenylacetate Esters | HPLC-UV | Ethanol (B145695)/Water | 1.0 µg/mL | 3.3 µg/mL |

Vi. Environmental Fate and Biodegradation Pathways of Phenylacetate Compounds

Microbial Degradation of Aromatic Esters and Related Acids

The biodegradation of aromatic esters, such as 2-methoxyethyl phenylacetate (B1230308), is generally initiated by the enzymatic hydrolysis of the ester bond. This initial step yields the corresponding carboxylic acid and alcohol. In the case of 2-methoxyethyl phenylacetate, this would result in the formation of phenylacetic acid (PAA) and 2-methoxyethanol (B45455). Phenylacetic acid is a central intermediate in the breakdown of numerous aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene. nih.govnih.gov Microorganisms have evolved sophisticated and highly efficient pathways to utilize PAA as a source of carbon and energy. nih.gov

The bacterial degradation of phenylacetic acid proceeds through a novel aerobic hybrid pathway that differs significantly from the classic aerobic aromatic catabolism routes. nih.govcsic.es This pathway is notable for its use of coenzyme A (CoA) thioesters as intermediates, a strategy more commonly associated with anaerobic degradation. pnas.org The catabolic pathway is encoded by a cluster of genes known as the paa operon. nih.gov

The key steps in the aerobic catabolism of phenylacetic acid are:

Activation: Phenylacetic acid is first activated to its corresponding CoA thioester, phenylacetyl-CoA (PA-CoA), by the enzyme phenylacetate-CoA ligase (PaaK). nih.govcsic.es This step is crucial for priming the stable aromatic ring for subsequent enzymatic attack.

Ring Epoxidation: The aromatic ring of PA-CoA is then dearomatized by a multicomponent oxygenase, PaaABCDE, which catalyzes the formation of a reactive ring 1,2-epoxide. nih.govpnas.org

Isomerization: The unstable epoxide is isomerized by PaaG into a seven-membered oxygen-containing heterocyclic compound, an oxepin-CoA. nih.govasm.org

Ring Cleavage and Oxidation: The oxepin (B1234782) ring undergoes hydrolytic cleavage, followed by a series of reactions analogous to the β-oxidation of fatty acids, which are catalyzed by enzymes encoded by the paaF, paaG, paaH, paaI, and paaJ genes. nih.govcsic.es This process ultimately breaks down the aromatic structure into central metabolites.

Final Products: The pathway culminates in the formation of acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. researchgate.net

This pathway is widespread, having been identified in approximately 16% of all sequenced bacterial genomes, highlighting its environmental significance. nih.govnih.gov

A diverse range of bacteria capable of degrading phenylacetic acid have been isolated from various environments, including soil and water. csic.es These microorganisms play a vital role in the natural attenuation of aromatic pollutants.

Notable phenylacetate-degrading bacteria include:

Escherichia coli : This well-studied bacterium possesses the complete paa gene cluster required for the aerobic degradation of PAA. csic.es

Pseudomonas putida : Several strains of P. putida are known to efficiently mineralize PAA and have been instrumental in elucidating the degradation pathway. nih.govcsic.es

Corynebacterium glutamicum : This species also contains a complete paa gene cluster for PAA degradation. asm.org

Azoarcus evansii : This bacterium has been shown to induce the PAA degradation pathway when grown on phenylacetic acid or phenylalanine. nih.gov

Thermus thermophilus : A thermophilic bacterium that utilizes the same hybrid pathway, indicating the pathway's adaptation to a wide range of environmental conditions. nih.gov

Sphingopyxis sp. , a genus frequently found in diverse ecosystems, is particularly recognized for its metabolic versatility and its ability to degrade a wide array of recalcitrant aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs), styrene, and microcystins. nih.govaidic.itnih.gov Genome analyses of various Sphingopyxis strains have revealed the presence of genes involved in benzoate (B1203000) and phenylalanine metabolism, with the β-ketoadipate pathway being a central route for aromatic compound degradation. nih.gov The ability of Sphingopyxis sp. YF1 to degrade microcystin-LR involves the formation of phenylacetic acid as an intermediate, which is then further metabolized, underscoring its role in PAA catabolism. mdpi.com

Table 1: Examples of Phenylacetate-Degrading Bacteria

| Microorganism | Key Characteristics | References |

| Escherichia coli | Model organism; contains the complete paa gene cluster for aerobic PAA catabolism. | csic.es |

| Pseudomonas putida | Well-studied for aromatic degradation; utilizes the hybrid PAA pathway. | nih.govcsic.es |

| Sphingopyxis sp. | Metabolically versatile; degrades a wide range of aromatic compounds, including those that form PAA as an intermediate. | nih.govmdpi.com |

| Corynebacterium glutamicum | Possesses a complete and regulated paa gene cluster. | asm.org |

| Azoarcus evansii | Induces PAA degradation pathway in the presence of PAA or phenylalanine. | nih.gov |

| Thermus thermophilus | Thermophilic bacterium using the hybrid PAA pathway, demonstrating its broad environmental relevance. | nih.gov |

Enzymology of Degradation Processes

The biodegradation of phenylacetate is orchestrated by a series of specialized enzymes encoded by the paa gene cluster. The coordinated action of these enzymes ensures the efficient conversion of the aromatic substrate into central metabolites.

Phenylacetate-Coenzyme A ligase (PaaK) is the gatekeeper enzyme of the PAA degradation pathway. nih.gov It catalyzes the ATP-dependent activation of phenylacetic acid to phenylacetyl-CoA, a critical first step for subsequent ring attack. nih.govuniprot.org

Activity and Regulation: The expression of the paaK gene is typically induced by the presence of phenylacetic acid or its metabolic precursor, phenylalanine. nih.govnih.gov In E. coli, the regulation is controlled by the PaaX repressor protein. Phenylacetyl-CoA acts as the true inducer, binding to PaaX and preventing it from repressing the transcription of the paa operon. csic.escsic.es This regulatory mechanism ensures that the degradation machinery is synthesized only when the substrate is available. The enzyme's activity can be inhibited by certain divalent cations like zinc and copper. uniprot.org

Substrate Specificity: PaaK exhibits high specificity for phenylacetic acid. nih.govnih.gov Studies on the enzyme from Azoarcus evansii showed that other aromatic or aliphatic acids were not utilized as substrates. nih.gov The enzyme from Thermus thermophilus also displayed high specificity for PAA, with only minimal activity towards 4-hydroxyphenylacetate. nih.gov This high degree of specificity ensures that the metabolic flux is channeled correctly into the PAA degradation pathway.

Table 2: Properties of Phenylacetate-Coenzyme A Ligase (PaaK)

| Property | Description | References |

| Enzyme Commission No. | EC 6.2.1.30 | nih.govnih.gov |

| Reaction Catalyzed | Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + PPi | nih.govnih.gov |

| Inducers | Phenylacetic acid, Phenylalanine | nih.govebi.ac.uk |

| True Inducer (in E. coli) | Phenylacetyl-CoA | csic.escsic.es |

| Substrate Specificity | Highly specific for phenylacetic acid. | nih.govnih.gov |

| Optimal pH | ~8.2-8.5 | nih.govuniprot.org |

| Optimal Temperature | 30°C (Pseudomonas putida), 75°C (Thermus thermophilus) | nih.govuniprot.org |

| Inhibitors | Divalent cations (e.g., Zn²⁺, Cu²⁺), sulfhydryl reagents. | uniprot.org |

Microbial degradation of aromatic compounds is a fundamental biogeochemical process. Bacteria have evolved a strategy of funneling a wide variety of aromatic substrates into a limited number of central intermediate pathways. nih.gov The degradation is typically divided into "upper" and "lower" pathways. nih.govunesp.br

Upper Pathways: These initial reaction sequences convert diverse aromatic compounds into a few key intermediates, such as catechol, protocatechuate, and, in this context, phenylacetic acid. nih.govresearchgate.net

Lower Pathways: These subsequent pathways take the central intermediates and, through ring cleavage and further oxidation, convert them into metabolites of the central cellular metabolism, like the TCA cycle. nih.govunesp.br

The phenylacetic acid degradation pathway serves as a central catabolic route. nih.gov It is a "hybrid" pathway because it combines features of both aerobic (use of oxygenases) and anaerobic (use of CoA esters) metabolism. csic.es The enzymes involved are encoded by the paa gene cluster, which includes genes for the ligase (PaaK), the multicomponent oxygenase (PaaA, B, C, D, E), and enzymes for the subsequent β-oxidation-like steps (PaaF, G, H, J, Z). nih.gov

Table 3: Key Enzymes of the paa Gene Cluster and Their Functions in PAA Degradation

| Gene Product(s) | Function | Reference |

| PaaK | Phenylacetate-CoA ligase: Activates PAA to phenylacetyl-CoA. | nih.gov |

| PaaABCDE | Multicomponent oxygenase: Catalyzes the epoxidation of the phenylacetyl-CoA aromatic ring. | nih.gov |

| PaaG | Isomerase: Converts the epoxide intermediate to an oxepin-CoA. | nih.gov |

| PaaZ | Catalyzes the third enzymatic step in the pathway. | csic.es |

| PaaF, H, J | Enzymes analogous to those in fatty acid β-oxidation, involved in processing the ring-cleavage product. | nih.govcsic.es |

| PaaI | Thioesterase: May reverse the PaaK reaction to prevent toxic intermediate accumulation. | nih.gov |

| PaaX | Transcriptional regulator (repressor). | csic.es |

Environmental Factors Influencing Degradation

The efficiency of microbial degradation of phenylacetate compounds in the environment is not solely dependent on the presence of capable microorganisms. A variety of physicochemical factors can significantly influence the rate and extent of biodegradation. nih.gov

Key environmental factors include:

Oxygen Availability : The PAA degradation pathway is primarily aerobic, requiring oxygen for the initial ring-hydroxylating steps catalyzed by oxygenases. unesp.br Therefore, degradation is most efficient in aerobic environments.